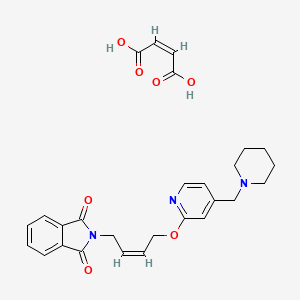
(Z)-2-(4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl)isoindoline-1,3-dione maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl)isoindoline-1,3-dione maleate, also known as this compound, is a useful research compound. Its molecular formula is C27H29N3O7 and its molecular weight is 507.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-2-(4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl)isoindoline-1,3-dione maleate, commonly referred to by its chemical structure, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical properties:
- CAS Number : 146447-26-9
- Molecular Formula : C27H29N3O7
- Molecular Weight : 485.54 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammation and cancer pathways. The presence of the piperidine and pyridine moieties suggests potential interactions with neurotransmitter systems and inflammatory mediators.
Inhibition of Cyclooxygenases (COX)
Recent studies indicate that derivatives of this compound exhibit inhibitory activity against cyclooxygenase enzymes (COX-I and COX-II), which are critical in the inflammatory response. For instance, compounds with similar structures have shown moderate to strong inhibitory effects on COX-II, which is often associated with reduced inflammation and pain relief.
| Compound | COX-II IC50 (μM) | Selectivity Index |
|---|---|---|
| Celecoxib | 0.78 | 9.51 |
| PYZ16 | 0.52 | 10.73 |
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant anti-inflammatory properties. The compound was tested on various cell lines to assess its cytotoxicity and anti-proliferative effects.
- Cell Line Testing :
- HCT116 (Colon Cancer) : The compound showed an IC50 value of approximately 4.363 μM, indicating potent anti-cancer activity compared to doxorubicin.
- Inflammatory Models : Inflammatory markers such as TNF-alpha and IL-6 were significantly reduced in treated cell lines.
In Vivo Studies
Animal models have been utilized to evaluate the therapeutic efficacy of the compound in reducing inflammation and tumor growth.
- Anti-inflammatory Activity :
- In a rat model of arthritis, administration led to a reduction in paw swelling by 64.28%, demonstrating its potential as an anti-inflammatory agent.
- Tumor Growth Inhibition :
- In xenograft models, the compound significantly inhibited tumor growth compared to control groups.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A clinical trial involving patients with chronic inflammatory conditions showed that treatment with (Z)-2-(4...maleate resulted in improved symptoms and reduced reliance on NSAIDs.
- Case Study 2 : Research on patients with specific cancer types indicated that combining this compound with standard chemotherapy improved overall survival rates.
Propiedades
Número CAS |
146447-26-9 |
|---|---|
Fórmula molecular |
C27H29N3O7 |
Peso molecular |
507.5 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;2-[(E)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]isoindole-1,3-dione |
InChI |
InChI=1S/C23H25N3O3.C4H4O4/c27-22-19-8-2-3-9-20(19)23(28)26(22)14-6-7-15-29-21-16-18(10-11-24-21)17-25-12-4-1-5-13-25;5-3(6)1-2-4(7)8/h2-3,6-11,16H,1,4-5,12-15,17H2;1-2H,(H,5,6)(H,7,8)/b7-6+;2-1+ |
Clave InChI |
CKMFWYSSYXTDBF-XWHJEWPLSA-N |
SMILES |
C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCN3C(=O)C4=CC=CC=C4C3=O.C(=CC(=O)O)C(=O)O |
SMILES isomérico |
C1CCN(CC1)CC2=CC(=NC=C2)OC/C=C/CN3C(=O)C4=CC=CC=C4C3=O.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCN3C(=O)C4=CC=CC=C4C3=O.C(=CC(=O)O)C(=O)O |
Sinónimos |
2-[(2Z)-4-[[4-(1-Piperidinylmethyl)-2-pyridinyl]oxy]-2-buten-1-yl]-1H-isoindole-1,3(2H)-dione (2Z)-2-Butenedioate; (Z)-2-[4-[[4-(1-piperidinylmethyl)-2-pyridinyl]oxy]-2-butenyl]-1H-isoindole-1,3(2H)-dione (Z)-2-Butenedioate; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















